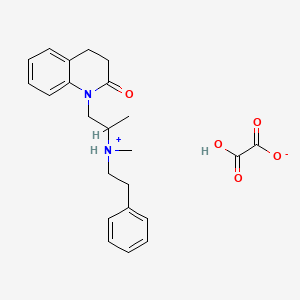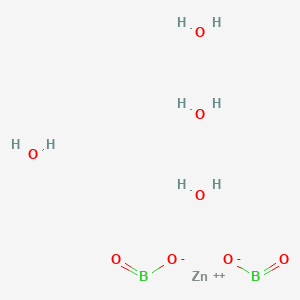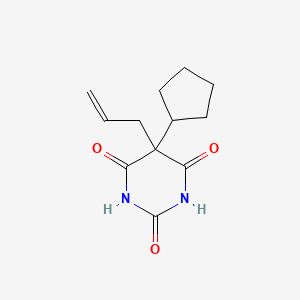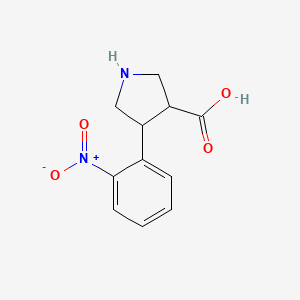
3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate: is a complex organic compound that belongs to the class of carbostyril derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a carbostyril core, which is a bicyclic structure consisting of a benzene ring fused to a pyridone ring, and an oxalate group, which is a dicarboxylate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Carbostyril Core: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminobenzamide, under acidic conditions.
Introduction of the Aminoalkyl Side Chain: The next step involves the alkylation of the carbostyril core with a suitable alkylating agent, such as 2-(methylphenethylamino)propyl chloride, under basic conditions.
Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt by reacting it with oxalic acid in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Fully saturated analogs.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have shown promise in preclinical studies for the treatment of various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, or other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular function and ultimately therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on the surface of cells, altering signal transduction pathways.
Proteins: The compound can interact with various proteins, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydro-2H-pyran: A heterocyclic compound with a similar structure but different functional groups.
3,4-Dihydropyrimidin-2(1H)-ones: Compounds with a similar core structure but different substituents.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a similar bicyclic structure but different side chains.
Uniqueness: 3,4-Dihydro-1-(2-(methylphenethylamino)propyl)carbostyril oxalate is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
101227-66-1 |
|---|---|
Molekularformel |
C23H28N2O5 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2-hydroxy-2-oxoacetate;methyl-[1-(2-oxo-3,4-dihydroquinolin-1-yl)propan-2-yl]-(2-phenylethyl)azanium |
InChI |
InChI=1S/C21H26N2O.C2H2O4/c1-17(22(2)15-14-18-8-4-3-5-9-18)16-23-20-11-7-6-10-19(20)12-13-21(23)24;3-1(4)2(5)6/h3-11,17H,12-16H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
RGQXJWIZBHPCIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C(=O)CCC2=CC=CC=C21)[NH+](C)CCC3=CC=CC=C3.C(=O)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)






![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)




